3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride
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Overview
Description
3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride: is an organic compound that features a benzyloxy group attached to a dimethylpropane sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the sulfonyl chloride group.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.
Benzyl Alcohol Derivatives: Formed from the reduction of the benzyloxy group.
Scientific Research Applications
3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: Utilized in the modification of polymers to introduce sulfonate groups, enhancing their properties such as ion-exchange capacity.
Biological Studies: Used in the synthesis of sulfonamide derivatives that can act as enzyme inhibitors or receptor antagonists.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various synthetic applications to form sulfonamide and sulfonate ester derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in reactivity but lacks the benzyloxy and dimethylpropane groups.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound used in organic synthesis, but with a toluene group instead of a benzyloxy group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a methane group.
Uniqueness
3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both the benzyloxy and dimethylpropane groups, which can influence its reactivity and the types of derivatives that can be synthesized. The benzyloxy group can undergo additional reactions such as oxidation and reduction, providing more versatility in synthetic applications.
Properties
Molecular Formula |
C12H17ClO3S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H17ClO3S/c1-12(2,10-17(13,14)15)9-16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
LKACFDANTYXKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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